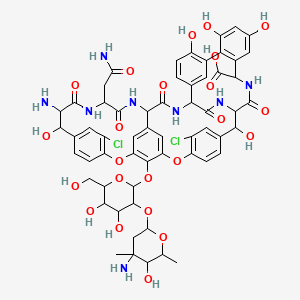

Vancomycin hexapeptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vancomycin hexapeptide is a derivative of the antibiotic vancomycin, which is a glycopeptide antibiotic used to treat severe bacterial infections

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of vancomycin hexapeptide involves the Edman degradation of vancomycin, which selectively removes the N-terminal amino acid residue . This process results in the formation of the hexapeptide derivative. The reaction conditions typically involve the use of phenyl isothiocyanate (PITC) under mildly alkaline conditions, followed by acid hydrolysis to release the N-terminal amino acid as a phenylthiohydantoin derivative .

Industrial Production Methods: Industrial production of this compound is not widely reported, as it is primarily synthesized for research purposes. The process involves standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), to achieve the desired hexapeptide sequence .

Chemical Reactions Analysis

Types of Reactions: Vancomycin hexapeptide undergoes various chemical reactions, including:

Oxidation: The hexapeptide can be oxidized to form disulfide bonds between cysteine residues, if present.

Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Amino acid derivatives or chemical groups under appropriate coupling conditions.

Major Products Formed:

Oxidation: Formation of disulfide bonds.

Reduction: Free thiol groups.

Substitution: Modified hexapeptide with substituted amino acid residues.

Scientific Research Applications

Vancomycin hexapeptide has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study peptide synthesis, degradation, and modification reactions.

Biology: Investigated for its potential as an antiviral agent, particularly against influenza A and B viruses.

Medicine: Explored for its potential to inhibit viral replication without exhibiting antibacterial activity.

Industry: Utilized in the development of novel antiviral agents and therapeutic compounds.

Mechanism of Action

The mechanism of action of vancomycin hexapeptide involves its interaction with specific molecular targets and pathways. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the bacterial cell wall and leading to cell lysis and death . Additionally, this compound has been shown to inhibit viral replication by targeting viral proteins and interfering with their function .

Comparison with Similar Compounds

Vancomycin hexapeptide can be compared with other glycopeptide antibiotics and their derivatives, such as:

Teicoplanin: Another glycopeptide antibiotic with similar antibacterial properties but different structural features.

Dalbavancin: A semi-synthetic glycopeptide antibiotic with a longer half-life and improved pharmacokinetic properties.

Oritavancin: A glycopeptide antibiotic with enhanced activity against resistant bacterial strains.

This compound is unique due to its specific modifications, which result in distinct antiviral properties without significant antibacterial activity .

Properties

IUPAC Name |

19-amino-48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H62Cl2N8O23/c1-19-51(79)59(2,64)17-38(87-19)91-50-48(78)47(77)36(18-70)90-58(50)92-49-34-12-23-13-35(49)89-33-8-5-22(11-28(33)61)46(76)44-56(84)68-43(57(85)86)26-14-24(71)15-31(73)39(26)25-9-20(3-6-30(25)72)41(54(82)69-44)67-55(83)42(23)66-52(80)29(16-37(62)74)65-53(81)40(63)45(75)21-4-7-32(88-34)27(60)10-21/h3-15,19,29,36,38,40-48,50-51,58,70-73,75-79H,16-18,63-64H2,1-2H3,(H2,62,74)(H,65,81)(H,66,80)(H,67,83)(H,68,84)(H,69,82)(H,85,86) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCUQZZTTLVMFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H62Cl2N8O23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1322.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.